molecular formula C20H23N3O B2819850 N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide CAS No. 638141-36-3

N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide

Cat. No.: B2819850
CAS No.: 638141-36-3
M. Wt: 321.424
InChI Key: ZVYQZDVWAROAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

The synthesis of N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve the use of high-temperature and high-pressure reactors to optimize yield and purity.

Chemical Reactions Analysis

N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the function of certain enzymes or proteins essential for the survival of microbial or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide can be compared with other benzimidazole derivatives such as albendazole, bendamustine, omeprazole, and thiabendazole . These compounds share a similar benzimidazole core but differ in their substituents and specific pharmacological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-6-20(24)21-13-19-22-17-7-4-5-8-18(17)23(19)14-16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYQZDVWAROAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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